

"4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride" molecular weight

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Compound of Interest

Compound Name: 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride

Cat. No.: B1524091

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An In-depth Technical Guide to 4-Bromo-5-chloro-2-fluorobenzenesulfonyl Chloride

Abstract: This technical guide provides a comprehensive overview of **4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride** (CAS No. 1208075-41-5), a halogenated aromatic sulfonyl chloride. With a molecular weight of approximately 307.95 g/mol, this compound serves as a critical and versatile building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern offers a scaffold for fine-tuning the physicochemical and pharmacokinetic properties of lead compounds through Structure-Activity Relationship (SAR) studies. This document details the compound's physicochemical properties, outlines a general synthetic strategy, discusses its application in the synthesis of targeted libraries such as kinase inhibitors, provides a detailed experimental protocol for sulfonamide formation, and summarizes essential safety and handling procedures. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a polysubstituted aromatic sulfonyl chloride. The sulfonyl chloride functional group is highly reactive and serves as a key electrophile for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The specific arrangement of bromo, chloro, and fluoro substituents on the benzene ring is not accidental; it provides a unique electronic and steric profile that medicinal chemists can exploit. The electron-withdrawing nature of the halogens significantly influences the

reactivity of the sulfonyl chloride and the properties of its derivatives, such as the acidity of the resulting sulfonamide N-H proton, which can be critical for target binding.[1] Consequently, this reagent is increasingly utilized as a valuable building block for creating focused libraries of compounds for screening and SAR exploration, particularly in the development of protein degraders and kinase inhibitors.[1][2]

Physicochemical Properties

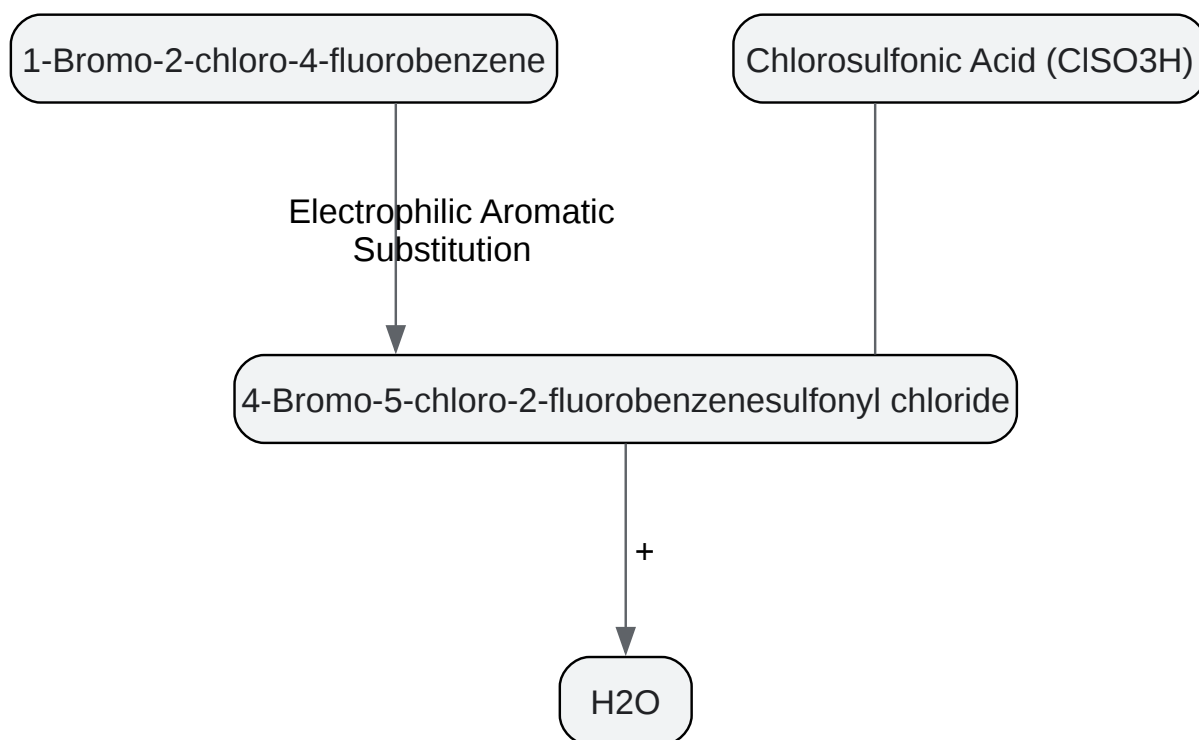
The fundamental characteristics of **4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride** are summarized below. These properties are essential for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Source(s)
Molecular Weight	307.94 g/mol	[3]
307.95 g/mol	[2][4][5][6]	
307.96 g/mol	[7]	
Molecular Formula	C ₆ H ₂ BrCl ₂ FO ₂ S	[2][3][7]
CAS Number	1208075-41-5	[2][3][5][7]
IUPAC Name	4-bromo-5-chloro-2-fluorobenzenesulfonyl chloride	[3]
Physical State	Solid	[3]
Typical Purity	≥ 97%	[2][3]
Canonical SMILES	O=S(=O) (Cl)C1=CC(Cl)=C(Br)C=C1F	[3][5]
InChI Key	VNPRKBFETGIANP- UHFFFAOYSA-N	[3]

General Synthetic Approach

Aryl sulfonyl chlorides are typically synthesized via the chlorosulfonation of the corresponding aromatic precursor. This electrophilic aromatic substitution reaction introduces the -SO₂Cl

group onto the ring. While specific, optimized protocols for **4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride** are proprietary, a generalized and chemically sound approach involves the reaction of 1-bromo-2-chloro-4-fluorobenzene with chlorosulfonic acid. The directing effects of the halogen substituents guide the position of the incoming chlorosulfonyl group.



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Caption: General synthesis pathway for an aryl sulfonyl chloride.

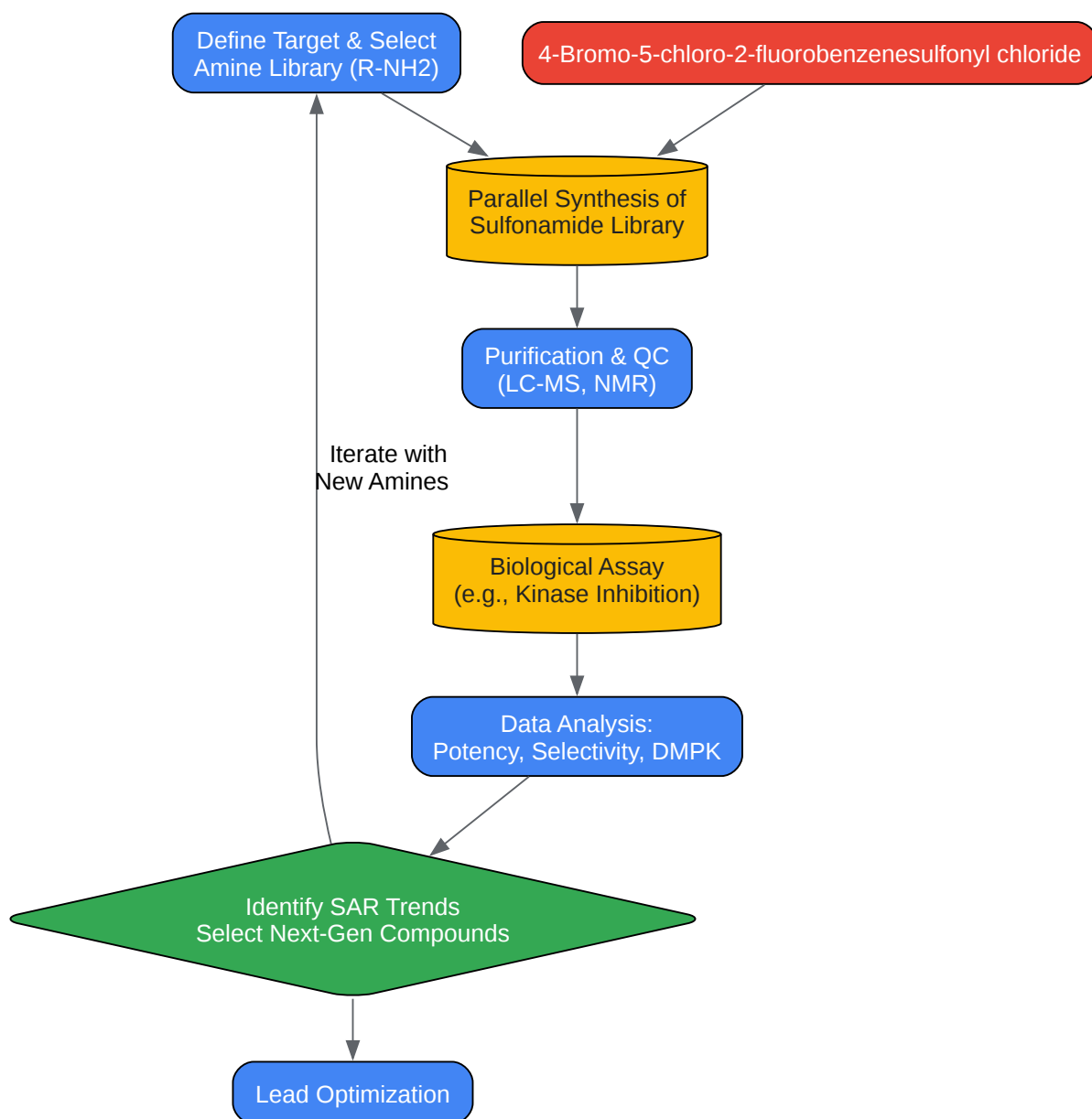
Core Application: Structure-Activity Relationship (SAR) Studies

The primary utility of **4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride** in drug discovery is as a scaffold for building libraries of N-substituted sulfonamides to probe SAR.^[1] The sulfonyl chloride group readily reacts with primary and secondary amines to form a stable sulfonamide linkage. By varying the amine input, researchers can systematically modify the R-group to explore its impact on biological activity.

Causality in SAR:

- **Modulation of Potency:** The amine R-group can be tailored to interact with specific pockets or residues in a biological target (e.g., an enzyme active site), thereby increasing binding affinity and potency.
- **Tuning Physicochemical Properties:** The choice of amine influences key drug-like properties such as solubility, lipophilicity (logP), and metabolic stability. The inherent electron-withdrawing nature of the halogenated ring already provides a metabolic "hard spot," and this can be complemented by the choice of the amine.^[1]
- **Vectorial Exploration:** The sulfonamide nitrogen provides a point for vectorial exploration of the surrounding chemical space of a binding site, allowing chemists to "grow" the molecule in a desired direction to achieve optimal interactions.

The following workflow illustrates a typical SAR exploration cycle using this building block.



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Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocol: Synthesis of an N-Aryl Sulfonamide

This protocol describes a representative procedure for the reaction of **4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride** with a generic primary amine (e.g., aniline) to form the corresponding sulfonamide. This reaction is foundational for the SAR studies discussed previously.^[1]

Materials:

- **4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride** (1.0 eq)
- Aniline (or other primary/secondary amine) (1.1 eq)
- Triethylamine (TEA) or Pyridine (non-nucleophilic base) (1.5 eq)^[1]
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Magnetic stirrer and stir bar
- Round-bottom flask and standard glassware
- Separatory funnel

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride** (1.0 eq).

- **Solvent Addition:** Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.1 M concentration). Begin stirring the solution at room temperature.
- **Amine Addition:** In a separate vial, dissolve the selected amine (1.1 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM.
- **Reaction Execution:** Add the amine/base solution dropwise to the stirring solution of the sulfonyl chloride over 5-10 minutes. Rationale: The base is crucial to neutralize the HCl byproduct generated, driving the reaction to completion.^[1]
- **Monitoring:** Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed (typically 2-16 hours).
- **Work-up:**
 - Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
 - Separate the organic layer.
 - Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes excess base and amine, while the bicarbonate wash removes any remaining acidic impurities.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-substituted sulfonamide.
- **Characterization:** Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a reactive and hazardous chemical that requires careful handling.

Hazard Identification:

- GHS Pictograms: GHS05 (Corrosive), GHS07 (Harmful/Irritant).[\[3\]](#)
- Hazard Statements:
 - H314: Causes severe skin burns and eye damage.[\[3\]](#)[\[8\]](#)
 - H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[\[3\]](#)
- Reactivity: Reacts with water and nucleophiles (e.g., alcohols, amines). Contact with moisture will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, releasing corrosive HCl gas.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[\[9\]](#)[\[10\]](#)
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat.[\[9\]](#)[\[10\]](#)
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#) Do not breathe dust or fumes.[\[3\]](#)[\[10\]](#)

Handling and Storage:

- Handling: Handle in accordance with good industrial hygiene and safety procedures. Wash hands thoroughly after handling.[\[3\]](#)[\[11\]](#)
- Storage: Store locked up in a tightly closed container.[\[5\]](#)[\[10\]](#) Keep in a dry, cool, and well-ventilated place under an inert atmosphere.[\[5\]](#)[\[11\]](#) Recommended storage temperature is 2-8°C.[\[5\]](#)
- Incompatibilities: Keep away from water, strong bases, alcohols, and strong oxidizing agents.[\[11\]](#)

Conclusion

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a high-value chemical intermediate with a precise molecular weight of ~307.95 g/mol . Its utility extends far beyond its basic chemical identity; it is a strategically designed tool for medicinal chemists. The compound's predictable reactivity and the unique electronic properties imparted by its halogenated ring make it an excellent starting point for the systematic synthesis of sulfonamide libraries. By enabling rigorous Structure-Activity Relationship exploration, it plays a vital role in the complex, iterative process of designing and optimizing novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this corrosive and reactive compound.

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